molecular formula C14H19BrN2O2 B12789506 trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide CAS No. 5583-17-5

trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide

Cat. No.: B12789506
CAS No.: 5583-17-5
M. Wt: 327.22 g/mol
InChI Key: ZEYMPTIXTCDNDY-OJERSXHUSA-N
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Description

trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide: is a complex organic compound that belongs to the class of oxazolo[3,4-a]pyridines. This compound is characterized by its unique structure, which includes an imino group, a methoxyphenyl group, and a hexahydro-oxazolo-pyridine ring system. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reag

Properties

CAS No.

5583-17-5

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

(1R,8aR)-1-(4-methoxyphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide

InChI

InChI=1S/C14H18N2O2.BrH/c1-17-11-7-5-10(6-8-11)13-12-4-2-3-9-16(12)14(15)18-13;/h5-8,12-13,15H,2-4,9H2,1H3;1H/t12-,13-;/m1./s1

InChI Key

ZEYMPTIXTCDNDY-OJERSXHUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H]3CCCCN3C(=N)O2.Br

Canonical SMILES

COC1=CC=C(C=C1)C2C3CCCCN3C(=N)O2.Br

Origin of Product

United States

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